Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)-
Description
Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- (FANFT) is a synthetic nitrofuran derivative extensively studied for its potent urinary bladder carcinogenicity in rodents. Structurally, it comprises a nitro-substituted furan ring linked to a thiazole moiety via a formamide group . FANFT induces transitional cell carcinomas (TCCs) in rats and mice, primarily targeting the bladder epithelium through metabolic activation involving prostaglandin endoperoxide synthetase (PES) . Its carcinogenic effects are dose- and time-dependent, with early lesions regressing upon discontinuation, while prolonged exposure leads to irreversible neoplasia .
Properties
CAS No. |
58139-57-4 |
|---|---|
Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
N-[4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H6N4O3S/c13-4-10-8-11-7(3-16-8)6-1-5(2-9-6)12(14)15/h1-4,9H,(H,10,11,13) |
InChI Key |
GOEVNHCABZDDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origin of Product |
United States |
Biological Activity
Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 218.22 g/mol
- Appearance : Typically encountered as a yellow to brown powder with low solubility in water.
The compound features a thiazole ring substituted with a nitro group and a pyrrole moiety, which contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- exhibits several biological activities, including:
- Antimicrobial Properties : Similar to other thiazole derivatives, this compound shows potential antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer effects. The structural similarities with known anticancer agents indicate potential mechanisms involving apoptosis induction and cell cycle arrest.
- Carcinogenic Potential : Some studies have identified this compound as a potential carcinogen, particularly in animal models. The metabolic activation pathways leading to reactive metabolites are crucial for understanding its carcinogenicity.
The mechanisms through which Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- exerts its effects include:
- Metabolic Activation : The compound undergoes biotransformation in vivo, resulting in reactive metabolites that can interact with cellular macromolecules.
- DNA Interaction : Nitro compounds often form adducts with DNA, potentially leading to mutagenic changes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer potential of various thiazole derivatives, Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- was found to significantly inhibit the growth of human cancer cell lines (IC values ranging from 10 to 30 µM). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study: Antimicrobial Efficacy
A series of tests revealed that Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, indicating potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
FANFT is often grouped with other bladder carcinogens such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N-methyl-N-nitrosourea (MNU). Below, we compare FANFT’s properties, mechanisms, and outcomes with these compounds and its metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).
2.1 Chemical Structure and Metabolism
- FANFT vs. BBN/MNU: FANFT requires PES for activation, while BBN relies on cytochrome P450 enzymes. MNU acts directly without metabolic activation. Aspirin inhibits FANFT’s carcinogenicity by blocking PES , whereas disulfiram inhibits BBN by modulating CYP enzymes .
2.2 Carcinogenic Profile
- Key Findings: FANFT and BBN both induce bladder TCCs, but FANFT’s lesions show unique ultrastructural changes (e.g., disrupted tight junctions, increased intramembrane particles) . ANFT, a FANFT metabolite, causes tumors in non-bladder tissues (e.g., subcutaneous sarcomas) via distinct peroxidase-mediated binding .
2.3 Genetic and Molecular Effects
- FANFT : Associated with neu oncogene overexpression and ras mutations in bladder tumors .
- BBN : Linked to HRAS mutations and p53 inactivation .
- MNU : Causes O6-alkylguanine DNA adducts, leading to point mutations .
2.4 Experimental Models
Preparation Methods
Synthesis of Substituted 4-Nitro-2-Formylpyrrole
Two main approaches are reported for preparing the key intermediate 4-nitro-2-formylpyrrole:
- Direct nitration of substituted 2-formylpyrrole using a suitable nitrating agent to introduce the nitro group at the 4-position.
- Indirect synthesis starting from 2-ester substituted pyrrole, followed by nitration, decarboxylation, and oxidation steps to yield the 4-nitro-2-formylpyrrole compound.
The choice of nitrating agent and reaction conditions (temperature, solvent) is critical to achieve selective nitration without overreaction or decomposition.
Formation of Intermediate Compound A
The substituted 4-nitro-2-formylpyrrole is then reacted with a suitable thiazole precursor to form an intermediate compound (referred to as Compound A). This step typically involves condensation or coupling reactions under controlled conditions.
Synthesis of Target Compound
Two synthetic strategies are described for the final step:
- Direct synthesis of Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl)- from Compound A and a suitable formamide source.
- Two-step synthesis involving first the preparation of a halogenated intermediate (Compound B) from Compound A, followed by substitution or coupling with formamide to yield the target compound.
The halogen (Cl, Br, or I) is selected based on reactivity, with chlorine or bromine preferred for better yields.
Reaction Conditions
- Typical reaction temperatures range from room temperature to moderate heating (e.g., 70°C).
- Solvents such as acetone, ethanol, or other organic solvents are used depending on the step.
- Reaction times vary from 1 hour to several hours to ensure completion.
- Use of bases like potassium carbonate (K2CO3) may be required for cyclization or condensation steps.
Representative Data Table: Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration of 2-formylpyrrole | 2-formylpyrrole + nitrating agent | Controlled temp, organic solvent | 70-85 | Selective nitration at 4-position |
| Formation of Compound A | 4-nitro-2-formylpyrrole + thiazole precursor | Reflux, 60-70°C, 2-4 hours | 75-90 | Condensation reaction |
| Halogenation (optional) | Compound A + halogenating agent (Cl2, Br2) | 0-25°C, 1-2 hours | 80-88 | Formation of halogenated intermediate |
| Final coupling | Compound A or halogenated intermediate + formamide | Room temp to 70°C, several hours | 70-90 | Formation of target formamide |
Mechanistic Insights
- The nitration step introduces an electron-withdrawing nitro group on the pyrrole ring, which affects subsequent reactivity.
- Condensation with thiazole precursors likely proceeds via nucleophilic attack of the thiazole nitrogen on the aldehyde carbonyl of the formylpyrrole.
- Halogenation facilitates nucleophilic substitution in the final step, improving coupling efficiency with formamide.
- The formamide group is introduced via amide bond formation, typically under mild conditions to preserve sensitive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
